molecular formula C18H28N2O5 B4076042 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4076042
M. Wt: 352.4 g/mol
InChI Key: LTJYTEZVMGSXRW-UHFFFAOYSA-N
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Description

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a phenoxyethyl group, further modified with a methyl and propan-2-yl group. The presence of oxalic acid as a counterion adds to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine typically involves a multi-step process:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Piperazine Substitution: The phenoxyethyl intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Oxalic Acid Addition: Finally, oxalic acid is introduced to form the oxalate salt, enhancing the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The phenoxyethyl group may facilitate binding to receptors or enzymes, while the piperazine ring can modulate the compound’s overall activity. The oxalic acid component may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1-[2-(3-Methylphenoxy)ethyl]piperazine: Lacks the propan-2-yl group, resulting in different chemical properties.

    1-[2-(3-Isopropylphenoxy)ethyl]piperazine: Similar structure but with variations in the alkyl substituents.

    1-[2-(3-Methyl-5-ethylphenoxy)ethyl]piperazine: Contains an ethyl group instead of propan-2-yl, affecting its reactivity and applications.

Uniqueness: 1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both methyl and propan-2-yl groups enhances its versatility in various applications.

Properties

IUPAC Name

1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.C2H2O4/c1-13(2)15-10-14(3)11-16(12-15)19-9-8-18-6-4-17-5-7-18;3-1(4)2(5)6/h10-13,17H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJYTEZVMGSXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2CCNCC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid

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